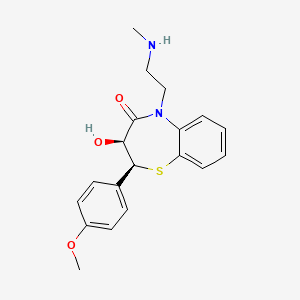

O-Desacetyl-N-Desmethyl-Diltiazem

Übersicht

Beschreibung

(2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a useful research compound. Its molecular formula is C19H22N2O3S and its molecular weight is 358.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3S)-3-Hydroxy-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmakokinetik und Metabolitenverfolgung

Die Quantifizierung von O-Desacetyl-N-Desmethyl-Diltiazem im menschlichen Plasma ist entscheidend für pharmakokinetische Studien. Sie trägt zum Verständnis des Metabolismus von Diltiazem bei, verfolgt seine Metaboliten und bewertet deren Beitrag zu den pharmakologischen Wirkungen des Arzneimittels . Diese Anwendung ist entscheidend für die Entwicklung von Dosierungsrichtlinien und die Optimierung therapeutischer Strategien.

Arzneimittelwechselwirkungsstudien

Forschungen zu den Wechselwirkungen zwischen this compound und anderen Arzneimitteln sind unerlässlich. Da Metaboliten die pharmakodynamische Reaktion beeinflussen können, kann ihre Untersuchung Aufschluss über potenzielle Arzneimittelwechselwirkungen geben und so zur sicheren und effektiven Anwendung von Diltiazem in Polypharmakieszenerien beitragen .

Bioäquivalenz und Pharmakodynamik

Studien zur Bioäquivalenz von Generika von Diltiazem erfordern die Analyse seiner Metaboliten, einschließlich this compound. Diese Forschung stellt sicher, dass Generika die gleichen pharmakodynamischen Eigenschaften wie das Markenarzneimittel besitzen .

Entwicklung analytischer Methoden

Die Entwicklung sensibler und selektiver analytischer Methoden wie LCMS/MS zur Quantifizierung von this compound ist ein wichtiger Forschungsbereich. Diese Methoden sind für die oben genannten Anwendungen unerlässlich und tragen zum umfassenden Verständnis der Pharmakologie des Arzneimittels bei .

Wirkmechanismus

Target of Action

O-Desacetyl-N-desmethyl Diltiazem, also known as (2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one, primarily targets the calcium channels in the heart and vascular smooth muscle cells . These calcium channels play a crucial role in the contraction of the heart and blood vessels.

Mode of Action

O-Desacetyl-N-desmethyl Diltiazem inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition possibly occurs by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .

Biochemical Pathways

The primary biochemical pathway affected by O-Desacetyl-N-desmethyl Diltiazem is the calcium signaling pathway. By inhibiting calcium influx, O-Desacetyl-N-desmethyl Diltiazem decreases intracellular calcium levels. This inhibition affects the contractile processes of the myocardial smooth muscle cells, leading to dilation of the coronary and systemic arteries .

Pharmacokinetics

The pharmacokinetics of O-Desacetyl-N-desmethyl Diltiazem involve its metabolism by the CYP3A4 enzyme . This enzyme metabolizes O-Desacetyl-N-desmethyl Diltiazem via deacetylation, N-demethylation, O-demethylation, N-oxidation, and oxidative deamination . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are crucial for its therapeutic effect .

Action Environment

The action, efficacy, and stability of O-Desacetyl-N-desmethyl Diltiazem can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature . Additionally, individual factors such as the patient’s metabolic status can influence the compound’s action and efficacy .

Biochemische Analyse

Biochemical Properties

O-Desacetyl-N-desmethyl Diltiazem interacts with various enzymes, proteins, and other biomolecules. It is metabolized by N-demethylation, O-demethylation, and deacetylation . The metabolites produced through these metabolic pathways may influence the pharmacodynamic reaction or interacting potential in patients treated with Diltiazem .

Cellular Effects

O-Desacetyl-N-desmethyl Diltiazem has effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

O-Desacetyl-N-desmethyl Diltiazem exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of O-Desacetyl-N-desmethyl Diltiazem change over time in laboratory settings. The plasma samples buffered with 1% of 0.1 M NaF solution was able to limit the degradation of diltiazem to desacetyl diltiazem for longer storage periods at -70 °C .

Dosage Effects in Animal Models

The effects of O-Desacetyl-N-desmethyl Diltiazem vary with different dosages in animal models .

Metabolic Pathways

O-Desacetyl-N-desmethyl Diltiazem is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with .

Transport and Distribution

O-Desacetyl-N-desmethyl Diltiazem is transported and distributed within cells and tissues .

Eigenschaften

IUPAC Name |

(2S,3S)-3-hydroxy-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-2,3-dihydro-1,5-benzothiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-20-11-12-21-15-5-3-4-6-16(15)25-18(17(22)19(21)23)13-7-9-14(24-2)10-8-13/h3-10,17-18,20,22H,11-12H2,1-2H3/t17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXJRKQNTGIDDU-MSOLQXFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C2=CC=CC=C2SC(C(C1=O)O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCCN1C2=CC=CC=C2S[C@H]([C@H](C1=O)O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40235531 | |

| Record name | 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-, (2S,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86408-44-8 | |

| Record name | N-Desmethyl desacetyl diltiazem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-3-hydroxy-2-(4-methoxyphenyl)-5-(2-(methylamino)ethyl)-, (2S,3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40235531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYL DESACETYL DILTIAZEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3QX2LKX8XZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

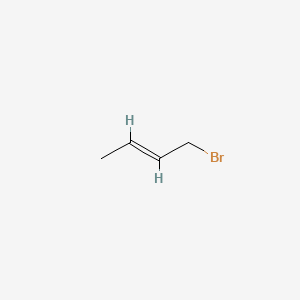

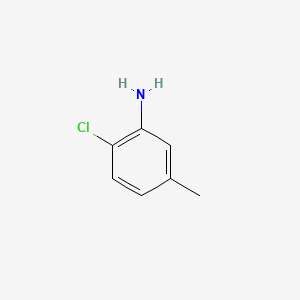

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methylbenzo[d]thiazole-5-carboxylic acid](/img/structure/B1583416.png)